Cas no 2694731-33-2 (1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride)

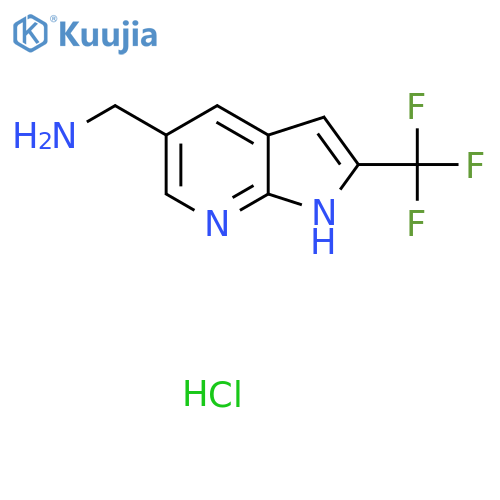

2694731-33-2 structure

商品名:1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride

CAS番号:2694731-33-2

MF:C9H9ClF3N3

メガワット:251.636070966721

MDL:MFCD34474787

CID:5672019

PubChem ID:165941543

1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2694731-33-2

- 1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride

- EN300-26863563

- 1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride

-

- MDL: MFCD34474787

- インチ: 1S/C9H8F3N3.ClH/c10-9(11,12)7-2-6-1-5(3-13)4-14-8(6)15-7;/h1-2,4H,3,13H2,(H,14,15);1H

- InChIKey: BQLBJGLBFVLIBA-UHFFFAOYSA-N

- ほほえんだ: Cl.FC(C1=CC2=CC(CN)=CN=C2N1)(F)F

計算された属性

- せいみつぶんしりょう: 251.0437095g/mol

- どういたいしつりょう: 251.0437095g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26863563-0.1g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 95.0% | 0.1g |

$2648.0 | 2025-03-20 | |

| Enamine | EN300-26863563-0.5g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 95.0% | 0.5g |

$2889.0 | 2025-03-20 | |

| Enamine | EN300-26863563-10.0g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 95.0% | 10.0g |

$12938.0 | 2025-03-20 | |

| Enamine | EN300-26863563-0.25g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 95.0% | 0.25g |

$2768.0 | 2025-03-20 | |

| Enamine | EN300-26863563-10g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 10g |

$12938.0 | 2023-09-11 | ||

| Enamine | EN300-26863563-1g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 1g |

$3009.0 | 2023-09-11 | ||

| Enamine | EN300-26863563-0.05g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 95.0% | 0.05g |

$2528.0 | 2025-03-20 | |

| Enamine | EN300-26863563-5g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 5g |

$8725.0 | 2023-09-11 | ||

| Enamine | EN300-26863563-2.5g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 95.0% | 2.5g |

$5897.0 | 2025-03-20 | |

| Enamine | EN300-26863563-1.0g |

1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |

2694731-33-2 | 95.0% | 1.0g |

$3009.0 | 2025-03-20 |

1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2694731-33-2 (1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬